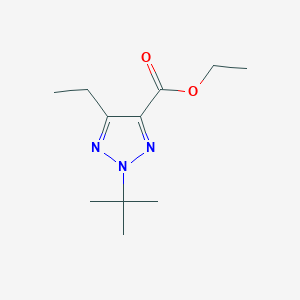

Ethyl 2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethyl group, a tert-butyl group, and a carboxylate ester functional group. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.

Starting Materials: Ethyl azide and tert-butyl acetylene.

Catalyst: Copper(I) bromide (CuBr) or copper(I) iodide (CuI).

Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C) for several hours.

Industrial Production Methods

In an industrial setting, the synthesis of Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, increased safety, and higher yields. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted triazoles with various functional groups.

Scientific Research Applications

Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in various biochemical processes. The compound’s effects are mediated through the inhibition of enzyme activity or modulation of receptor function, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

1,2,3-Triazole: The parent compound with no substituents.

Methyl-1,2,3-triazole: A similar compound with a methyl group instead of an ethyl group.

Phenyl-1,2,3-triazole: A compound with a phenyl group attached to the triazole ring.

Uniqueness

The presence of both ethyl and tert-butyl groups in Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate imparts unique steric and electronic properties, making it distinct from other triazole derivatives. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biological Activity

Ethyl 2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention in various fields such as pharmaceuticals and agrochemicals due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound features a triazole ring with an ethyl group and a tert-butyl substituent. The presence of these groups enhances its chemical reactivity and biological interactions. Triazoles are known for their ability to form hydrogen bonds and coordinate with metal ions, making them effective ligands in biochemical processes.

Synthesis Methods

The synthesis of this compound typically involves the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts under mild conditions. This method is favored for its efficiency and selectivity.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | React ethyl azide with tert-butyl acetylene. |

| 2 | Use copper(I) bromide (CuBr) as a catalyst. |

| 3 | Conduct the reaction in a solvent like THF or DMSO at room temperature. |

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial and antifungal activities. This compound has been investigated for its potential as an antimicrobial agent against various pathogens. Its mechanism likely involves the inhibition of enzyme activity essential for microbial survival .

Enzyme Inhibition

The compound's structural characteristics allow it to interact with specific enzymes. Studies have shown that triazole derivatives can act as inhibitors of cholinesterase enzymes (BuChE), which are implicated in neurodegenerative diseases such as Alzheimer's. For instance, compounds similar to this compound have demonstrated potent BuChE inhibition with IC50 values lower than established drugs like galantamine .

The biological activity of this compound can be attributed to its ability to bind to target proteins or enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This binding can inhibit enzyme function or modulate receptor activity, leading to altered cellular signaling pathways.

Case Study: Anti-Cholinesterase Activity

A study involving various triazole derivatives demonstrated that those containing the triazole ring significantly enhanced anti-cholinesterase activity compared to non-triazole counterparts. Specifically, certain derivatives exhibited IC50 values indicating stronger inhibition than traditional treatments .

Case Study: Antitumor Activity

Recent research has also explored the antitumor potential of triazole derivatives. Compounds structurally related to this compound showed promising results in inhibiting cancer cell proliferation and inducing apoptosis through mechanisms involving reactive oxygen species (ROS) generation .

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

ethyl 2-tert-butyl-5-ethyltriazole-4-carboxylate |

InChI |

InChI=1S/C11H19N3O2/c1-6-8-9(10(15)16-7-2)13-14(12-8)11(3,4)5/h6-7H2,1-5H3 |

InChI Key |

BHJSGRLWDVUJKI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(N=C1C(=O)OCC)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.